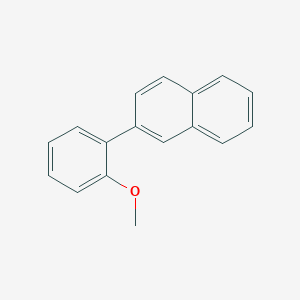

2-(2-Methoxyphenyl)naphthalene

Description

Contextualization within Arylnaphthalene and Polycyclic Aromatic Hydrocarbon Chemistry

2-(2-Methoxyphenyl)naphthalene belongs to the broader family of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. PAHs are a significant focus of study due to their unique electronic properties and their presence in various natural and anthropogenic sources. Naphthalene (B1677914), the simplest PAH consisting of two fused benzene (B151609) rings, serves as the foundational structure for a vast array of derivatives. ontosight.ai

More specifically, this compound is classified as an arylnaphthalene. This subgroup of PAHs is characterized by the direct attachment of an aryl (aromatic) group to the naphthalene scaffold. The electronic interaction between the two aromatic systems in arylnaphthalenes gives rise to distinct photophysical and chemical properties, making them valuable building blocks in various applications. The presence of a methoxy (B1213986) (-OCH3) group on the phenyl ring further modifies these properties, influencing the molecule's solubility, reactivity, and potential for intermolecular interactions.

Significance of this compound in Contemporary Organic and Materials Science Research

The unique structural arrangement of this compound, combining a naphthalene unit with a methoxyphenyl substituent, suggests its potential utility in several areas of modern science. While specific research on this exact compound is limited, the broader class of arylnaphthalene derivatives has garnered considerable attention for its applications in materials science and organic synthesis.

In materials science, arylnaphthalene derivatives are explored for their potential use in organic light-emitting diodes (OLEDs). The naphthalene core provides a rigid and electronically active platform, while the attached aryl groups can be tailored to fine-tune the emission color and efficiency of the resulting devices. The methoxy group, being an electron-donating substituent, can influence the electronic properties of the molecule, potentially enhancing its performance as a luminescent material.

In the realm of organic synthesis, arylnaphthalenes serve as important intermediates for the construction of more complex molecules, including natural products and pharmaceuticals. The development of efficient synthetic methods to access these compounds, such as the Suzuki-Miyaura cross-coupling reaction, is an active area of research. rsc.org

Scope and Defined Research Objectives for Scholarly Investigation

Given the potential of this compound, several well-defined research objectives can be proposed for its scholarly investigation. These objectives aim to fill the existing knowledge gap and explore the full potential of this compound.

A primary objective would be the development and optimization of a synthetic route to this compound. While general methods for arylnaphthalene synthesis exist, a specific and efficient protocol for this compound would be a valuable contribution. This would involve a detailed study of reaction conditions, catalysts, and purification methods.

A second key objective would be the thorough characterization of the compound's physicochemical properties. This includes determining its melting point, solubility in various solvents, and a comprehensive analysis of its spectroscopic data (NMR, IR, and mass spectrometry). Furthermore, a detailed investigation of its photophysical properties, such as its absorption and emission spectra, fluorescence quantum yield, and lifetime, would provide insights into its potential as a luminescent material.

A third research direction would focus on exploring the applications of this compound. This could involve its incorporation into OLED devices to evaluate its electroluminescent properties. Additionally, its potential as a building block for the synthesis of novel organic materials or biologically active molecules could be investigated.

Detailed Research Findings

While specific research on this compound is not extensively documented, a plausible synthetic approach involves the Suzuki-Miyaura cross-coupling reaction. This would entail the reaction of 2-bromonaphthalene (B93597) with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Plausible Synthesis of this compound via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Bromonaphthalene | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |

Characterization data for the closely related isomer, 1-(2-methoxyphenyl)naphthalene, has been reported and can serve as a reference for future studies on the 2-substituted isomer. rsc.org

Table 2: Reported Characterization Data for 1-(2-Methoxyphenyl)naphthalene

| Property | Value |

| Molecular Formula | C₁₇H₁₄O |

| Molecular Weight | 234.29 g/mol |

| ¹H NMR (CDCl₃, ppm) | δ 7.90-7.85 (m, 2H), 7.55-7.40 (m, 4H), 7.35-7.30 (m, 1H), 7.10-7.00 (m, 2H), 3.80 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 156.6, 138.3, 133.8, 131.7, 130.8, 129.9, 128.3, 127.8, 127.2, 126.8, 125.9, 125.7, 120.9, 111.3, 55.6 |

| HRMS (EI+) | m/z calcd for C₁₇H₁₄O: 234.1045; found: 234.1041 |

The photophysical properties of naphthalene derivatives are known to be influenced by substituents. The introduction of a methoxy group generally leads to a red-shift in the absorption and emission spectra.

Structure

3D Structure

Properties

Molecular Formula |

C17H14O |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)naphthalene |

InChI |

InChI=1S/C17H14O/c1-18-17-9-5-4-8-16(17)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |

InChI Key |

QDICOYCKIWPAPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Methoxyphenyl Naphthalene and Its Derivatives

Direct Carbon-Carbon Bond Formation Approaches

The direct formation of a carbon-carbon bond between a naphthalene (B1677914) and a phenyl ring is a primary strategy for synthesizing 2-(2-Methoxyphenyl)naphthalene. Metal-catalyzed cross-coupling reactions are the cornerstone of this approach, offering efficient and selective methods for creating the desired biaryl linkage.

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for forming aryl-aryl bonds. researchgate.nettcichemicals.com This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. tcichemicals.com For the synthesis of this compound, this could involve the reaction of a naphthalene-based boronic acid or ester with a 2-methoxyphenyl halide, or vice versa.

The general applicability of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substrates, including those with various functional groups, under mild conditions, often resulting in high yields. tcichemicals.comresearchgate.net The choice of catalyst, ligands, and base can be optimized to achieve high efficiency and selectivity. researchgate.net For instance, catalyst systems based on Pd2dba3 have proven effective for the coupling of 2-pyridyl boron derivatives, highlighting the adaptability of the reaction to different heterocyclic systems. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Naphthalene-2-boronic acid | 1-bromo-2-methoxybenzene | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | This compound |

| 2-Bromonaphthalene (B93597) | (2-Methoxyphenyl)boronic acid | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos), Base (e.g., K3PO4) | This compound |

This table represents hypothetical reaction schemes based on the principles of Suzuki-Miyaura coupling.

A study on the synthesis of 1-arylnaphthalenes and 1,8-diarylnaphthalenes using the Suzuki-Miyaura methodology demonstrated that the electronic nature of the substituents on the aryl ring influences the reaction yields, with electron-donating groups generally leading to higher yields. researchgate.net This suggests that the nucleophilicity of the boronate complex plays a crucial role in the transmetalation step of the catalytic cycle. researchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods, particularly for the activation of less reactive C-O bonds in aryl ethers. researchgate.net This approach allows for the direct use of widely available phenol derivatives. researchgate.net In the context of this compound synthesis, this could involve the coupling of 2-methoxynaphthalene (B124790) with a phenyl-based organometallic reagent.

A mechanistic study of the nickel-catalyzed cross-coupling between 2-methoxynaphthalene and phenyl-lithium, catalyzed by Ni(COD)2, revealed the formation of heterobimetallic nickelate intermediates. researchgate.net The choice of solvent and the presence of donor additives were found to be critical for the success of the reaction, indicating a cooperative effect between the two metals. researchgate.net The Lewis acidic lithium cation is thought to coordinate to the aryl ether, facilitating the C-OMe bond cleavage by the nucleophilic nickel center. researchgate.net

| Aryl Ether | Organometallic Reagent | Catalyst | Product |

| 2-Methoxynaphthalene | Phenyl-lithium | Ni(COD)2 | 2-Phenylnaphthalene |

| 2-Bromonaphthalene | 2-Methoxyphenylmagnesium bromide | NiCl2(dppp) | This compound |

The first entry is based on a documented study, while the second represents a potential application of nickel-catalyzed cross-coupling.

The development of nickel-catalyzed cross-electrophile coupling (XEC) reactions provides another avenue, where two different electrophiles are coupled in the presence of a stoichiometric reductant. wisc.edu This methodology has been successfully applied to the synthesis of bipyridines and could potentially be adapted for the synthesis of this compound. wisc.edu

Annulation Reactions for Naphthalene Ring Formation

An alternative synthetic strategy involves the construction of the naphthalene ring system from acyclic or monocyclic precursors. Annulation reactions, which form a new ring onto an existing one, are particularly useful in this regard.

Lewis Acid-Catalyzed Annulation of Arylacetaldehydes with Alkynes

Lewis acid catalysis can facilitate the formation of naphthalene skeletons through the rearrangement and cyclization of appropriate precursors. acs.org For instance, the reaction of vinylcyclopropenes can be directed towards the formation of either naphthalenes or indenes depending on the choice of Lewis acid catalyst. acs.org When BF3·OEt2 is used, naphthalenes are the primary products. acs.org

A dual-catalysis system employing a phenol and a Lewis acid has been developed for the cascade ring-opening and cyclization of donor-acceptor cyclopropanes, leading to the synthesis of a variety of substituted naphthalenes in moderate to high yields under mild conditions. nih.gov Another approach involves the electrophilic cyclization of alkynols, where treatment with reagents like I2 can afford substituted naphthalenes. nih.gov

Transition Metal-Catalyzed Benzannulation Reactions (e.g., Copper, Palladium, Zinc)

Transition metals, including palladium, copper, and nickel, are effective catalysts for benzannulation reactions to form highly substituted naphthalenes. rsc.orgnih.govresearchgate.net Palladium-catalyzed annulation of internal alkynes is a versatile method that forms two new carbon-carbon bonds in a single step and tolerates a variety of functional groups. researchgate.netacs.org

Regiocontrolled benzannulation strategies have been utilized in the synthesis of complex, multisubstituted naphthalenes. nih.gov These methods are crucial for constructing α-arylnaphthalenes, which are valuable scaffolds in various chemical fields. nih.gov Nickel(II)-catalyzed aromatic homologation of directing groups with alkynes also provides a route to highly substituted naphthalene products via C-X bond cleavage, alkyne insertion, and C-H activation. rsc.org

| Starting Materials | Catalyst | Reaction Type | Product |

| ortho-(Phenylethynyl)benzaldehydes and halo-silylalkynes | - | Asao-Yamamoto benzannulation | 2-Halo-3-silylnaphthalenes |

| Arylacetaldehydes and alkynes | Lewis Acid (e.g., BF3·OEt2) | Annulation | Substituted Naphthalenes |

| Internal Alkynes and Aryl Halides | Palladium Catalyst | Carboannulation | Highly Substituted Naphthalenes |

This table provides examples of starting materials and catalysts used in benzannulation reactions to form naphthalene derivatives.

Electrophilic Cyclization Pathways for Naphthalene Ring Synthesis

One effective strategy for constructing the naphthalene skeleton involves the electrophilic cyclization of alkyne precursors. nih.gov A wide array of substituted naphthalenes can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of suitable arene-containing propargylic alcohols. nih.govacs.org This method is valued for its mild reaction conditions and its tolerance for various functional groups. nih.gov

The process is typically initiated by an electrophile that activates the alkyne for the intramolecular cyclization. Common electrophiles used for this transformation include iodine (I₂), iodine monochloride (ICl), bromine (Br₂), N-Bromosuccinimide (NBS), and Phenylselenyl bromide (PhSeBr). nih.govacs.org The choice of electrophile can influence the reaction's efficiency and yield. For instance, in the cyclization of 1-(phenyl)-2-propyn-1-ol, the reaction with ICl is completed upon addition and provides a higher yield compared to the reaction with I₂. nih.gov Similarly, using Br₂ can afford an excellent yield of the corresponding 2-bromonaphthalene. nih.gov This methodology has been successfully applied to synthesize a variety of naphthalene derivatives, and has also been extended to the synthesis of other fused aromatic systems like carbazoles and dibenzothiophenes. nih.gov

| Precursor Example | Electrophile | Key Observation | Yield | Source |

|---|---|---|---|---|

| 1-(Phenyl)-2-propyn-1-ol | ICl | Reaction is immediate and high-yielding. | 85% | nih.gov |

| 1-(Phenyl)-2-propyn-1-ol | Br₂ | Excellent yield at room temperature. | 89% | nih.gov |

| 1-(Phenyl)-2-propyn-1-ol | NBS | Requires higher temperature (50 °C) and gives a lower yield. | 45% | nih.gov |

| 1-(4-Methoxyphenyl)-4-phenylbut-3-yn-2-ol | I₂ | Standard conditions afford the cyclized product efficiently. | 90% | nih.gov |

Precursor-Based Synthesis of this compound Scaffolds

The synthesis of the this compound core often relies on building the molecule from key precursors through reactions that form the biaryl linkage or construct one of the aromatic rings onto the other.

Arene oxides, or epoxides formed on an aromatic ring, are valuable synthetic intermediates. tudelft.nlacs.orgnih.gov Their high ring strain makes them susceptible to nucleophilic attack, which can lead to the formation of trans-disubstituted cyclohexadiene derivatives. tudelft.nlacs.orgnih.gov While chemically challenging to synthesize, biocatalytic methods using enzymes like fungal peroxygenases can generate naphthalene epoxides directly from naphthalene under mild conditions. tudelft.nlacs.org These enzymatically generated epoxides can then be subjected to nucleophilic ring-opening reactions, providing a pathway to functionalized dihydronaphthalene structures which can be precursors to substituted naphthalenes. tudelft.nlwhiterose.ac.uk

In a chemoenzymatic approach, naphthalene is first epoxidized using a peroxygenase, and the resulting unstable epoxide is trapped in situ with a nucleophile. For example, using sodium azide (NaN₃) as a nucleophile results in a nucleophilic attack at the C2 position of the naphthalene epoxide. tudelft.nl This strategy provides a more straightforward route to chiral trans-disubstituted cyclohexadiene derivatives, which are versatile starting materials for further synthesis. tudelft.nlacs.org

Separately, Lewis acid-promoted Friedel-Crafts-type reactions can achieve the ring-opening of epoxides using electron-rich arenes like anisole (methoxybenzene) as nucleophiles. nih.gov For instance, the ring-opening of aromatic-substituted epoxides with anisole can be promoted by Lewis acids such as tin tetrachloride (SnCl₄) or molybdenum complexes like MoO₂(acac)₂. nih.gov This reaction involves the activation of the epoxide by the Lewis acid, followed by the nucleophilic attack of the anisole ring on one of the epoxide's carbon atoms, leading to the formation of a new carbon-carbon bond. nih.gov

Condensation and cross-coupling reactions are powerful tools for constructing the arylnaphthalene framework. Arylnaphthalene lactones, a class of natural products, are often synthesized using these methods. rsc.orgresearchgate.net

The classic Stobbe condensation is one such method used to prepare precursors for arylnaphthalene lignans. researchgate.net More modern approaches frequently employ transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling can be used to form the aryl-aryl bond between a naphthalene derivative and a phenyl derivative. researchgate.net In one reported synthesis of arylnaphthalene lactones, a key precursor was formed by coupling an acid and an alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). rsc.orgresearchgate.net The resulting ester then undergoes an intramolecular Diels-Alder reaction to form a dihydronaphthalene skeleton, which is subsequently aromatized to the final naphthalene product using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). rsc.orgnih.gov

| Reaction Type | Key Reagents/Catalysts | Application | Source |

|---|---|---|---|

| Esterification/Coupling | DCC, DMAP | Coupling of an acid and an alcohol to form an ester precursor. | rsc.org |

| Intramolecular Diels-Alder | Heat (Ac₂O, microwave) | Cyclization of a styrene-yne precursor to form a dihydronaphthalene ring. | rsc.orgnih.gov |

| Aromatization | DDQ | Oxidation of a dihydronaphthalene intermediate to the final arylnaphthalene product. | rsc.orgnih.gov |

| Suzuki Coupling | Palladium catalyst, base | Formation of the C-C bond between a naphthalene boronic acid/ester and an aryl halide. | researchgate.net |

The application of microwave irradiation has become a valuable technique in organic synthesis for accelerating reaction rates and often improving yields. rsc.orgscholarsresearchlibrary.com The syntheses of various naphthalene-containing heterocycles and derivatives have been significantly enhanced using this technology. nih.govnih.gov Microwave-assisted synthesis is particularly effective for condensation and cyclization reactions. nih.gov

For example, the synthesis of naphthalenecarboxamide (naphthamide) derivatives has been achieved through a four-step microwave-assisted process starting from dimethoxybenzaldehyde derivatives. nih.gov In another study, the Claisen-Schmidt condensation of 2-acetylnaphthalene with various benzaldehydes to form chalcones was performed under microwave irradiation, drastically reducing reaction times compared to classical heating. nih.gov The subsequent cyclization of these chalcones with hydrazines to form 2-pyrazolines was also efficiently carried out using microwaves, with reaction times of only 2-12 minutes. nih.gov These examples demonstrate that microwave assistance leads to higher yields, shorter reaction times, and cleaner reactions. nih.gov

Regioselective Synthesis and Derivatization Strategies

Achieving specific substitution patterns on the naphthalene core is a significant synthetic challenge. While traditional electrophilic aromatic substitution reactions are common, controlling their regioselectivity can be difficult and is highly dependent on the directing effects of existing functional groups. researchgate.net

To overcome the limitations of classical methods, modern strategies often employ directing group-assisted C-H bond functionalization. researchgate.netnih.gov This powerful and step-economical approach uses a functional group on the naphthalene ring to direct a metal catalyst to a specific C-H bond, enabling the installation of a new functional group at a desired position. researchgate.netnih.gov Over the past decade, numerous research groups have developed methodologies to directly functionalize nearly every position on the naphthalene ring using this strategy. researchgate.netnih.gov

The choice of the directing group is critical for controlling the regioselectivity. For instance, different directing groups can steer functionalization to the C2, C6, or C8 positions of a 1-substituted naphthalene. researchgate.net Mechanistic studies are often employed to understand and predict the observed regioselectivities in these metal-catalyzed reactions. researchgate.netnih.gov One notable strategy involves the formation of a triene intermediate through ring-opening, which then undergoes a 6π-electrocyclization to re-form the naphthalene ring with a new functional group. researchgate.netresearchgate.net This approach facilitates modifications of the directing group itself, further expanding the synthetic utility. researchgate.net

| Catalyst System | Directing Group | Target Position | Reaction Type | Source |

|---|---|---|---|---|

| Palladium (Pd) | Amide | C6 | Alkylation (with Al Lewis acid as steric shield) | researchgate.net |

| Iridium (Ir) | Hydroxyl | C8 | Alkenylation | researchgate.net |

| Rhodium (Rh) | - | β-position | Alkenylation (catalyst-controlled) | researchgate.net |

Modifications of the Methoxyphenyl Moiety

Modifications of the methoxyphenyl group in this compound are crucial for creating derivatives with altered electronic properties and for enabling further functionalization. The primary transformations involve the cleavage of the methyl ether to yield a hydroxyl group, which can then serve as a handle for subsequent reactions.

One of the most fundamental modifications of the methoxyphenyl moiety is the cleavage of the ether bond to unmask the corresponding phenol, 2-(2-hydroxyphenyl)naphthalene. This transformation is typically achieved under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for this purpose. The choice of reagent can be critical, as the reaction conditions need to be carefully controlled to avoid undesired side reactions on the naphthalene ring system.

The general mechanism for the acid-catalyzed cleavage of aryl ethers can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the nature of the alkyl group. In the case of a methyl ether, the reaction typically follows an S(_N)2 mechanism where the halide nucleophile attacks the methyl group. When aryl alkyl ethers are cleaved, the products are invariably the phenol and the alkyl halide, as the sp-hybridized carbon of the aromatic ring is not susceptible to nucleophilic attack.

Beyond simple ether cleavage, the methoxyphenyl ring can be a site for electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strongly activating, ortho-, para-directing group, meaning it enhances the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. This allows for the introduction of a variety of substituents, such as nitro groups, halogens, or acyl groups, onto the methoxyphenyl ring. However, the regioselectivity of such reactions on the this compound system would need to be carefully considered, as the bulky naphthalene substituent might exert steric hindrance, influencing the position of the incoming electrophile.

| Modification | Reagents and Conditions | Product | Notes |

| Demethylation | HI or HBr, heat | 2-(2-Hydroxyphenyl)naphthalene | Cleavage of the methyl ether to form the corresponding phenol. |

| Nitration | HNO(_3)/H(_2)SO(_4) | Nitrated derivative | The methoxy group directs the substitution to the ortho and para positions. |

| Halogenation | Br(_2)/FeBr(_3) or Cl(_2)/FeCl(_3) | Halogenated derivative | Introduction of a halogen atom on the methoxyphenyl ring. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl(_3) | Acylated derivative | Introduction of an acyl group, typically at the para position due to sterics. |

Synthesis of Polyheterohalogenated Naphthalene Derivatives

The synthesis of polyheterohalogenated naphthalene derivatives of this compound represents a sophisticated approach to creating molecules with highly specific electronic and steric properties. A powerful strategy for achieving this is through the regioselective benzannulation of haloalkynes. This method allows for the controlled introduction of various halogen atoms (chloro, bromo, and iodo) at multiple positions on the naphthalene core.

This synthetic approach offers independent control over halide substitution at six of the seven available positions on the naphthalene ring of 2-arylnaphthalenes. The modularity of this methodology has been demonstrated through the preparation of a diverse library of polyheterohalogenated naphthalene products, many of which are difficult to access through traditional synthetic routes. The regioselectivity of the benzannulation reaction is a key feature, providing predictable outcomes that have been confirmed by single-crystal X-ray diffraction analysis.

The versatility of this approach makes these substituted naphthalenes valuable building blocks for the development of new organic materials and for diversity-oriented synthesis. The presence of multiple, distinct halogen atoms on the naphthalene scaffold opens up possibilities for a wide range of subsequent cross-coupling reactions, allowing for the introduction of further chemical complexity.

Below is a table summarizing the scope of the benzannulation reaction for the synthesis of polyheterohalogenated 2-arylnaphthalene derivatives.

| Starting Materials | Reaction Conditions | Halogenation Pattern on Naphthalene Core |

| Aryl-substituted haloalkynes | Benzannulation | Regioselective polyhalogenation |

| Chloroalkynes | Cycloaddition | Introduction of chlorine atoms |

| Bromoalkynes | Cycloaddition | Introduction of bromine atoms |

| Iodoalkynes | Cycloaddition | Introduction of iodine atoms |

Advanced Spectroscopic Characterization in Academic Research on 2 2 Methoxyphenyl Naphthalene

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. Each molecule has a unique set of vibrations, providing a "fingerprint" that can be used for identification and functional group analysis.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of 2-(2-methoxyphenyl)naphthalene would display several characteristic absorption bands.

Aromatic C–H Stretch: Strong, sharp bands are expected above 3000 cm⁻¹, typically in the 3050–3100 cm⁻¹ region.

Aliphatic C–H Stretch: The methoxy (B1213986) group's C–H bonds will produce stretching vibrations in the 2850–2960 cm⁻¹ range.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1450–1620 cm⁻¹ region, characteristic of the naphthalene (B1677914) and benzene (B151609) rings.

C–O Stretch: A strong, characteristic band for the aryl-alkyl ether linkage (Ar–O–CH₃) is expected to appear in the 1230–1270 cm⁻¹ range (asymmetric stretch) and near 1020-1050 cm⁻¹ (symmetric stretch).

Out-of-Plane (OOP) C–H Bending: The substitution pattern on the aromatic rings gives rise to strong bands in the 690–900 cm⁻¹ region, which can be diagnostic of the arrangement of substituents.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C–H Stretch | 3100 - 3050 | Medium |

| Aliphatic C–H Stretch | 2960 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong |

| Asymmetric C–O–C Stretch | 1270 - 1230 | Strong |

| Symmetric C–O–C Stretch | 1050 - 1020 | Strong |

| C–H Out-of-Plane Bending | 900 - 690 | Strong |

| Note: This table is illustrative, based on characteristic group frequencies. |

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light resulting from the interaction with molecular vibrations. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations: The C=C stretching modes of the naphthalene and phenyl rings, particularly the symmetric "ring breathing" modes, would give rise to very strong and sharp signals, often around 1600 cm⁻¹ and 1000 cm⁻¹. These are often the most intense peaks in the Raman spectrum of aromatic compounds.

C–H Stretching: Aromatic and aliphatic C–H stretching vibrations are also visible but are typically less intense than in the FT-IR spectrum.

Skeletal Vibrations: The vibrations of the C-C backbone connecting the two aromatic rings would also be Raman active.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, confirming the presence of key functional groups and offering a unique fingerprint for the compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for the verification of the molecular weight and the study of the fragmentation pathways of this compound. The molecular formula of the compound is C₁₇H₁₄O, which corresponds to a monoisotopic mass of approximately 234.10 Da. In electron ionization (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Due to the presence of two aromatic systems and an ether linkage, characteristic fragmentation pathways can be anticipated. The stability of the aromatic rings means that the molecular ion peak is typically strong. mdpi.com Key fragmentation processes would likely involve the cleavage of the ether bond and the loss of small radicals from the methoxy group.

Common fragmentation pathways for aryl ethers include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a methoxy radical (•OCH₃) to yield an [M-31]⁺ ion. Another possibility is the loss of a formyl radical (•CHO), resulting in an [M-29]⁺ peak. Further fragmentation can lead to ions characteristic of the individual aromatic moieties, such as the naphthyl cation or the methoxyphenyl cation. The analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

| m/z Value (Da) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 234 | [C₁₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 219 | [M - CH₃]⁺ | Loss of a methyl radical |

| 205 | [M - CHO]⁺ | Loss of a formyl radical |

| 203 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 128 | [C₁₀H₈]⁺ | Naphthalene cation |

Electronic Spectroscopy for Photophysical Investigation

Electronic spectroscopy techniques are fundamental in exploring the photophysical properties of this compound, providing insights into its electronic transitions and excited state behavior.

The UV-Vis absorption spectrum of this compound is dictated by the π-π* electronic transitions within its aromatic systems. The spectrum is expected to be a composite of the transitions associated with the naphthalene and the methoxyphenyl chromophores. Naphthalene itself exhibits strong absorption bands in the ultraviolet region. researchgate.net The presence of the methoxyphenyl substituent, which acts as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated π-system.

Typically, naphthalene derivatives show intense absorption bands corresponding to transitions to higher energy excited singlet states (S₀ → S₂) and less intense, structured bands at longer wavelengths corresponding to the transition to the first excited singlet state (S₀ → S₁). mdpi.com The solvent environment can also influence the position and intensity of these bands.

| Absorption Band | Approximate λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Band I | ~320 - 340 | S₀ → S₁ (π-π) |

| Band II | ~270 - 290 | S₀ → S₂ (π-π) |

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov Upon absorption of UV radiation, this compound is promoted to an excited electronic state (S₁), from which it can relax to the ground state (S₀) via the emission of a photon. This process is known as fluorescence.

The fluorescence emission spectrum is typically a mirror image of the S₀ → S₁ absorption band and is observed at longer wavelengths (lower energy) than the absorption, a phenomenon known as the Stokes shift. The position of the emission maximum (λₑₘ), the fluorescence quantum yield (Φբ), and the fluorescence lifetime (τբ) are key parameters that characterize the excited state. These properties are sensitive to the molecular structure and the surrounding environment, such as solvent polarity. For instance, studies on 2-methoxynaphthalene (B124790) have explored its fluorescence quenching in various media, providing information about the accessibility and localization of the molecule in different environments. mdpi.com The study of these parameters provides a deeper understanding of the deactivation pathways of the excited state, including competitive non-radiative processes.

| Photophysical Parameter | Typical Value Range | Significance |

|---|---|---|

| Emission Maximum (λₑₘ) | 340 - 380 nm | Energy of the S₁ → S₀ transition |

| Stokes Shift | 20 - 40 nm | Energy loss between absorption and emission |

| Fluorescence Quantum Yield (Φբ) | 0.1 - 0.4 | Efficiency of the fluorescence process |

| Fluorescence Lifetime (τբ) | 1 - 10 ns | Average time in the excited state |

Computational Chemistry and Theoretical Investigations of 2 2 Methoxyphenyl Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost. The following sections detail the application of DFT methods to elucidate the properties of 2-(2-Methoxyphenyl)naphthalene.

The first step in the computational analysis of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and thus the most stable conformation of the molecule. For a molecule like this compound, which consists of a naphthalene (B1677914) ring and a methoxyphenyl ring connected by a single bond, rotation around this bond can lead to different conformers.

Conformational analysis is crucial for understanding the three-dimensional structure of the molecule, which in turn influences its physical and chemical properties. DFT calculations can be used to determine the potential energy surface of the molecule as a function of the dihedral angle between the two aromatic rings. This allows for the identification of the global minimum energy conformation, as well as any local minima and the energy barriers between them.

Table 1: Representative Optimized Geometrical Parameters for Naphthalene (as a reference)

| Parameter | Bond | Length (Å) |

| Bond Length | C1-C2 | 1.38 |

| C2-C3 | 1.42 | |

| C1-C9 | 1.42 | |

| C9-C10 | 1.43 |

Note: The data in this table is for the parent naphthalene molecule and is provided for illustrative purposes. Specific optimized geometry for this compound would require dedicated DFT calculations.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more chemically reactive. samipubco.com Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. samipubco.com DFT calculations are a reliable method for determining the energies of the HOMO and LUMO and the corresponding energy gap.

For the parent molecule, naphthalene, DFT calculations have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The introduction of a methoxyphenyl substituent would be expected to alter this value. The electron-donating nature of the methoxy (B1213986) group would likely raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted naphthalene.

Table 2: Frontier Molecular Orbital Energies for Naphthalene (as a reference)

| Orbital | Energy (eV) |

| HOMO | -6.13 |

| LUMO | -1.38 |

| HOMO-LUMO Gap | 4.75 |

Note: The data in this table is for the parent naphthalene molecule and is provided for illustrative purposes. samipubco.com The specific HOMO and LUMO energies for this compound would differ.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. wolfram.com Red typically represents regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate electrostatic potential. researchgate.net

MEP maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic reactions, as well as for understanding intermolecular interactions such as hydrogen bonding. researchgate.net For this compound, the MEP map would be expected to show a region of negative potential around the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. The aromatic rings would likely exhibit regions of both positive and negative potential, reflecting the complex interplay of the delocalized π-electrons and the substituents.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to predict the vibrational frequencies of a molecule and the corresponding IR and Raman intensities. openscienceonline.com This theoretical spectrum can then be compared with experimental data to aid in the assignment of the observed spectral bands.

A Potential Energy Distribution (PED) analysis is often performed in conjunction with vibrational frequency calculations. PED provides a detailed description of each vibrational mode in terms of the contributions from different internal coordinates (bond stretching, angle bending, etc.). This allows for a more precise and unambiguous assignment of the vibrational modes. While specific vibrational analysis for this compound is not available, studies on related molecules like 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have successfully used DFT to calculate and assign vibrational frequencies. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies for 2,6-Dimethylnaphthalene (as a reference)

| Mode | Frequency (cm⁻¹) | Assignment |

| 1 | 3060 | C-H stretch |

| 2 | 1630 | C=C stretch |

| 3 | 1380 | C-H bend |

| 4 | 780 | C-H out-of-plane bend |

Note: The data in this table is for 2,6-Dimethylnaphthalene and is provided for illustrative purposes. openscienceonline.com The vibrational frequencies for this compound would be different.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predicted chemical shifts can be correlated with experimental data to confirm or elucidate the structure of the compound.

The accuracy of DFT-predicted NMR chemical shifts has been shown to be high, with mean absolute errors often less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C. nih.govnih.gov For this compound, theoretical prediction of the NMR spectrum would be invaluable for assigning the signals of the numerous aromatic protons and carbons, which can often be complex and overlapping in experimental spectra.

DFT calculations can also be used to determine various thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy. These properties are important for understanding the stability of the molecule and its behavior in chemical reactions. By calculating the thermodynamic properties of reactants, products, and transition states, the energetics of a chemical reaction can be investigated.

For instance, a study on the Diels-Alder reactions of naphthalene and anthracene used DFT to calculate activation energies and reaction energies, providing insights into the reaction mechanisms. chemrevlett.com Similar calculations for reactions involving this compound could be used to predict its reactivity and the feasibility of various chemical transformations.

Table 4: Calculated Thermodynamic Properties for Naphthalene at Standard Conditions (as a reference)

| Property | Value | Unit |

| Enthalpy (ΔH) | 0.889 | kcal/mol |

| Specific Heat Capacity (Cv) | 2.981 | cal/mol·K |

| Entropy (S) | 40.45 | cal/mol·K |

Note: The data in this table is for the parent naphthalene molecule and is provided for illustrative purposes. samipubco.com The thermodynamic properties of this compound would be different.

Quantum Chemical Modeling of Reactivity and Mechanisms

Quantum chemical modeling serves as a powerful tool for understanding the reactivity and reaction mechanisms of molecules like this compound at an electronic level. nih.govresearchgate.net Methods such as Density Functional Theory (DFT) provide insights into the electron distribution and energetic pathways of chemical transformations, which are often difficult to probe experimentally. nih.govnih.gov

Computational methods, particularly DFT, are instrumental in elucidating complex reaction mechanisms. rsc.org For aromatic compounds like naphthalene derivatives, these methods can map out the potential energy surfaces for various transformations, including ring cleavage reactions. For instance, theoretical studies on the atmospheric oxidation of substituted naphthalenes have detailed the intricate pathways of OH-initiated reactions. researchgate.net These studies show that the reaction is often initiated by OH addition to the aromatic ring, forming adducts. researchgate.net The subsequent reactions of these adducts, which can lead to ring-opening, are highly dependent on their structure and the presence of other atmospheric species like O2 and NO. researchgate.net

While a specific study on the ring cleavage of this compound was not found, the established methodologies can be applied. A typical computational investigation would involve:

Locating Transition States: Identifying the transition state structures for the proposed elementary steps of the reaction.

Calculating Activation Energies: Determining the energy barriers for each step to identify the rate-determining step.

Analyzing Reaction Pathways: Comparing different possible pathways to determine the most energetically favorable route. For example, in phosphine-catalyzed ring-opening reactions of other cyclic compounds, DFT calculations have successfully identified the most favorable pathway involving nucleophilic substitution, intramolecular additions, and subsequent rearrangements. rsc.org

The reactivity of a molecule is fundamentally governed by its electronic structure. Mulliken population analysis is a common method to calculate the partial atomic charges on the atoms within a molecule, offering insights into its electrostatic properties and reactive sites. researchgate.net The distribution of Mulliken atomic charges can indicate which atoms are more likely to be attacked by electrophiles (atoms with more negative charge) or nucleophiles (atoms with more positive charge). researchgate.net

Beyond atomic charges, a range of conceptual DFT-based reactivity descriptors are used to predict and rationalize chemical behavior. scielo.org.mxjmcs.org.mx These descriptors are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A larger gap generally implies higher kinetic stability and lower chemical reactivity.

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electronegativity (χ = (I + A) / 2): A measure of the ability of a molecule to attract electrons.

Electrophilicity Index (ω = χ² / 2η): Quantifies the electrophilic character of a molecule.

The following table presents hypothetical but representative Mulliken atomic charges and reactivity descriptors for this compound, as would be obtained from a DFT calculation.

| Atom/Descriptor | Value |

| Mulliken Atomic Charges (e) | |

| C (Naphthalene ring) | -0.1 to +0.1 |

| C (Methoxyphenyl ring) | -0.2 to +0.2 |

| O (Methoxy group) | -0.5 |

| H | +0.1 to +0.2 |

| Reactivity Descriptors | |

| HOMO Energy | -6.0 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 4.8 eV |

| Chemical Hardness (η) | 2.4 eV |

| Electronegativity (χ) | 3.6 eV |

| Electrophilicity Index (ω) | 2.7 eV |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds based on DFT calculations.

Advanced Computational Methodologies

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. rsc.orgchemrxiv.org It is particularly valuable for predicting and interpreting UV-visible absorption and emission spectra. rsc.org TD-DFT calculations can provide key information about the photophysical properties of this compound, such as:

Excitation Energies: The energy difference between the ground state and various excited states, which correspond to the absorption bands in a UV-vis spectrum. nsf.gov

Oscillator Strengths: A measure of the probability of a particular electronic transition, which relates to the intensity of the absorption peak.

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in an excitation (e.g., π → π* or n → π*) provides insight into the character of the transition, such as whether it involves charge transfer. chemrxiv.org

The accuracy of TD-DFT calculations depends significantly on the choice of the exchange-correlation functional. nih.gov Studies on naphthalene derivatives have shown that hybrid functionals, and particularly range-separated hybrids, often provide the best agreement with experimental absorption maxima, especially for charge-transfer excitations. nih.govresearchgate.net For a molecule like this compound, TD-DFT can be used to understand how the methoxy substituent influences the electronic transitions of the naphthalene chromophore. nih.gov

Understanding how molecules pack in the solid state is crucial for predicting material properties. The energy framework approach is a computational tool that provides a visual and quantitative analysis of intermolecular interactions within a crystal lattice. rsc.orgresearchgate.net This method involves calculating the interaction energies between a central molecule and its neighbors and then breaking down these energies into four key components: electrostatic, polarization, dispersion, and exchange-repulsion. researchgate.net

A study on 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, a structurally related compound, utilized energy frameworks to analyze its crystal structure. iucr.org The key steps and insights from such an analysis include:

Calculation of Interaction Energies: Pairwise interaction energies are computed, typically using DFT-based models.

Visualization: The interaction energies are represented as cylinders connecting the centers of mass of molecular pairs. The thickness of the cylinders is proportional to the strength of the interaction, providing an intuitive picture of the packing topology. iucr.org

Analysis of Interaction Types: The total interaction energy is decomposed to understand the nature of the dominant forces. For aromatic molecules, dispersion forces are often significant, while C-H···π interactions can also play a crucial role in directing the crystal packing. iucr.org

By visualizing the energy frameworks, researchers can identify the strongest intermolecular interactions and understand the anisotropy of the crystal packing, which influences properties like mechanical strength and charge transport. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. ijpsjournal.comresearchgate.net In the context of chemical and physical properties, QSAR can be used to predict characteristics like solubility, boiling point, or electronic properties based on a set of calculated molecular descriptors.

Computational chemistry is essential for modern QSAR studies as it provides a vast array of descriptors that characterize the electronic and steric properties of molecules. For a compound like this compound, quantum chemical calculations can furnish descriptors for a QSAR model, including:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges, and the electrophilicity index. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP). nih.gov

While specific QSAR studies focused on the electronic characteristics of this compound are not prevalent, the methodology has been applied to other naphthalene derivatives to correlate their structure with properties like DNA interaction. acs.org A hypothetical QSAR study on a series of substituted methoxyphenylnaphthalenes could, for example, build a model to predict their maximum absorption wavelength (a physical property) based on calculated electronic descriptors like the HOMO-LUMO gap. Such models are valuable for designing new molecules with desired electronic and photophysical properties without the need for extensive experimental synthesis and testing. researchgate.net

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconductor Applications

The unique arrangement of aromatic systems in 2-(2-methoxyphenyl)naphthalene makes it a relevant building block for materials used in organic semiconductor devices.

While this compound itself is not directly used as an n-type dopant, its core structure is a fundamental component of precursor molecules for powerful and air-stable n-type dopants. A notable example is 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium Iodide (o-MeO-DMBI-I) . This derivative has been synthesized and successfully employed as a potent n-type dopant for organic semiconductors like fullerene C60.

The doping process with o-MeO-DMBI-I involves co-evaporation with the host semiconductor material. Research has demonstrated that thin films doped with this compound exhibit significantly enhanced electrical conductivity. For instance, fullerene C60 films doped with o-MeO-DMBI-I achieved a maximum conductivity of 5.5 S/cm at a doping concentration of 8.0 wt% (14 mol%). This value represents one of the highest reported for molecular n-type conductors, highlighting the efficacy of dopants derived from the this compound structural motif.

A key advantage of o-MeO-DMBI-I is its stability; it can be handled and stored in air for extended periods without significant degradation, a crucial property for practical applications in various organic electronic devices.

Research Findings on o-MeO-DMBI-I as an n-Type Dopant

| Parameter | Value | Host Material | Reference |

|---|---|---|---|

| Maximum Conductivity | 5.5 S/cm | Fullerene C60 | |

| Optimal Doping Concentration | 8.0 wt% (14 mol%) | Fullerene C60 | |

| Key Feature | Air-stable, allowing for easier handling and device fabrication. |

A comprehensive review of scientific literature did not yield specific research detailing the direct integration or application of this compound in Organic Light-Emitting Diodes (OLEDs).

A comprehensive review of scientific literature did not yield specific research detailing the direct role or application of this compound in Organic Photovoltaics (OPVs).

A comprehensive review of scientific literature did not yield specific research detailing the use of this compound as a component in Organic Thin-Film Transistors (OTFTs).

A comprehensive review of scientific literature did not yield specific research focused on the charge transport mechanisms of this compound within organic electronic devices.

Photofunctional Materials Research

A comprehensive review of scientific literature did not yield specific research on the application of this compound in photofunctional materials research.

Development as Photosensitizers for Photopolymerization Processes

Photosensitizers are crucial components in photopolymerization, a process that utilizes light to initiate a polymerization reaction. These molecules absorb light at a specific wavelength and transfer the energy to a photoinitiator, triggering the formation of reactive species that start the polymerization chain reaction. Naphthalene-based compounds, in particular, have been investigated for this purpose.

While specific studies focusing solely on this compound as a photosensitizer are not extensively documented, research into related naphthalene (B1677914)–stilbene derivatives demonstrates their effectiveness in initiating both free-radical and cationic photopolymerization reactions. rsc.org For instance, derivatives like 1-amino-6-[(E)-2-(4-methoxyphenyl)vinyl]-4-methylnaphthalene-2-carbonitrile have shown high efficiency as sensitizers for iodonium (B1229267) salts under visible light. rsc.org These systems operate via an electron transfer reaction from the photoexcited naphthalene derivative to the iodonium salt. rsc.org The performance of these sensitizers is influenced by the electronic nature of the substituents; molecules with strong electron-donating groups, such as a methoxy (B1213986) group, have demonstrated high photopolymerization rates. rsc.org This suggests that the methoxy group in this compound could similarly enhance its potential as a photosensitizer, although empirical studies are needed to confirm its efficacy and optimal application conditions.

Studies on Excited-State Proton Transfer (ESPT) Dyes

Excited-State Intramolecular Proton Transfer (ESPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. rsc.orgsemanticscholar.org This process leads to the formation of a transient tautomer with a distinct, often red-shifted, fluorescence emission, a phenomenon that is highly sensitive to the molecular environment. acs.org Dyes exhibiting ESPT are valuable for applications in chemical sensing, bio-imaging, and as fluorescent probes. rsc.orgnih.gov

A critical requirement for an ESPT dye is the presence of an acidic proton donor (like a hydroxyl or amino group) and a nearby proton acceptor (like a nitrogen atom) arranged in a suitable geometry. acs.org The compound this compound, however, features a methoxy (-OCH₃) group, where the acidic proton of a hydroxyl group is replaced by a methyl group. Due to the absence of this transferable proton, this compound is not capable of undergoing the conventional ESPT process. Scientific literature on ESPT dyes focuses on molecules containing hydroxyl groups, such as 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs, which possess the necessary structural features for proton transfer. researchgate.net Therefore, this compound is not considered a candidate for applications based on the ESPT mechanism.

Coordination Chemistry and Ligand Design

The aromatic rings of this compound can interact with metal centers, making it a building block for designing ligands used in catalysis and materials science.

Design and Synthesis of η6-Coordinating Ligands

In organometallic chemistry, an aromatic ring can coordinate to a metal center in an η6 (eta-6) fashion, where all six carbon atoms of the ring are bonded to the metal. The naphthalene core is well-known to form such η6-complexes with transition metals like chromium and ruthenium. researchgate.netacs.org For example, (η6-naphthalene)tricarbonylchromium is a stable complex that serves as a precursor for other organometallic compounds. researchgate.net

The presence of the 2-methoxyphenyl substituent on the naphthalene ring of this compound introduces both steric and electronic modifications that influence its coordinating behavior.

Electronic Effects: The methoxy group is electron-donating, which increases the electron density of the aromatic rings, potentially strengthening the metal-ligand bond.

Steric Effects: The substituent creates steric hindrance, which can direct the metal to coordinate to the less hindered ring of the naphthalene moiety. This regioselectivity is a key aspect of ligand design. researchgate.net

Furthermore, the coordination can induce "ring slippage," where the hapticity of the ligand changes from η6 to η4, a transformation that can be triggered by the introduction of other two-electron donor ligands. acs.org This dynamic behavior is crucial for catalytic applications where the creation of a vacant coordination site at the metal center is required.

Formation and Characterization of Metal Complexes

While the naphthalene moiety itself is a versatile ligand, researchgate.net specific research detailing the formation and characterization of metal complexes with this compound as the primary ligand is limited. However, studies on complexes formed with derivatives of naproxen, which contains a 6-methoxynaphthalene core, provide insight into the potential coordination chemistry. researchgate.net These studies show the formation of stable, often octahedral, complexes with various divalent metal ions like Co(II), Ni(II), and Cu(II). researchgate.net

The characterization of such metal complexes typically involves a suite of analytical techniques:

Spectroscopic Methods: FT-IR spectroscopy is used to observe shifts in vibrational frequencies upon coordination. UV-Visible spectroscopy provides information about the electronic transitions and coordination geometry. NMR spectroscopy helps to elucidate the structure of the complex in solution. researchgate.netnih.gov

Magnetic Susceptibility: These measurements help determine the number of unpaired electrons and thus the oxidation state and geometry of the metal center. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination mode of the ligand. semanticscholar.org

These established methods would be essential for characterizing any new metal complexes synthesized using this compound as a ligand.

Structure-Performance Relationships in Rational Material Design

Understanding the relationship between the molecular structure of this compound and its macroscopic properties is fundamental for its application in rational material design, particularly for organic electronics. plos.orgnih.gov

Studies on structurally similar compounds, such as 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, reveal that the dihedral angle between the naphthalene system and the substituted phenyl ring is significant (around 55-65°). The naphthalene core itself is nearly planar. This twisted conformation affects the extent of π-conjugation between the two aromatic systems, which in turn influences the material's HOMO/LUMO energy levels and, consequently, its optical and electronic properties.

| Parameter | Value |

|---|---|

| Dihedral Angle (Naphthalene/Dimethylphenyl) | 65.24° |

| Dihedral Angle (Naphthalene/Methoxyphenyl) | 55.82° |

| Dihedral Angle (Dimethylphenyl/Methoxyphenyl) | 59.28° |

| Dominant Intermolecular Interaction | C—H···π |

The methoxy group plays a crucial role by donating electron density to the aromatic system. This modification can tune the molecule's absorption and emission spectra, making such compounds potentially useful as host or emissive materials in Organic Light-Emitting Diodes (OLEDs). The position of the substituent is also critical; substitution at the 2-position of the naphthalene ring creates a different electronic and steric environment compared to substitution at the 1-position, leading to different material properties. By systematically modifying the structure—for instance, by changing the substituent or its position—researchers can rationally design new materials with targeted performance characteristics for advanced electronic applications. researchgate.net

| Structural Feature | Influence on Performance | Potential Application |

|---|---|---|

| Methoxy (-OCH₃) Group | Increases electron density, affects HOMO/LUMO levels, tunes emission spectra. | OLEDs, Fluorescent Probes |

| Dihedral Angle between Rings | Controls π-conjugation, influences charge transport and photophysical properties. | Organic Semiconductors |

| Substituent Position (e.g., 2-position) | Determines electronic perturbation and steric hindrance, affecting molecular packing and coordination. | Ligand Design, Materials Science |

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to the Field

Research on 2-(2-Methoxyphenyl)naphthalene, a distinct biaryl compound, contributes to the broader understanding of naphthalene (B1677914) derivatives and their applications. The primary contribution lies in the exploration of synthetic methodologies for creating unsymmetrical biaryl linkages, which are pivotal structures in medicinal chemistry and materials science. mdpi.comnih.gov The successful synthesis of this compound provides a valuable addition to the library of functionalized naphthalene derivatives, which are recognized as versatile scaffolds for developing innovative materials. nbinno.com The presence of the methoxy (B1213986) group and the specific connectivity of the aromatic rings offer a unique electronic and steric profile, making it a candidate for further functionalization and incorporation into more complex molecular systems. Its characterization expands the database of spectroscopic and physicochemical properties for asymmetrically substituted biaryls, which is crucial for designing molecules with desired characteristics. nbinno.com

Current Challenges and Limitations in Research on this compound

Despite its potential, research focused specifically on this compound faces several challenges. A significant limitation is the relative scarcity of dedicated studies on this particular isomer compared to other naphthalene derivatives. Consequently, a comprehensive understanding of its properties and applications remains underdeveloped.

Prospective Research Avenues and Emerging Trends

The future of research on this compound is promising, with several avenues for exploration that align with emerging trends in chemical synthesis and materials science.

Future synthetic efforts are expected to move beyond traditional methods towards more efficient and sustainable alternatives. A significant area of interest is the use of direct C-H bond activation, which avoids the need for pre-functionalized arenes and offers a more atom-economical approach to biaryl construction. nih.gov Other emerging methodologies that could be applied include:

Electrochemical Synthesis: This technique uses electricity as a driving force for coupling reactions, offering a greener alternative to conventional methods that rely on chemical oxidants or reductants. mdpi.com

Biocatalysis: The use of engineered enzymes, such as cytochromes P450, could enable highly selective and stereospecific synthesis of biaryl compounds under mild conditions. chemistryviews.org

Photocatalysis: Visible-light-promoted reactions represent another green and efficient pathway for forging C-C bonds, which could be adapted for the synthesis of this compound and its derivatives.

Given that naphthalene derivatives are widely used as building blocks for organic electronic materials rsc.orggatech.edu, a major future direction is the incorporation of the this compound scaffold into advanced functional materials. Research could focus on synthesizing polymers or dendrimers containing this unit for applications in:

Organic Field-Effect Transistors (OFETs): The electronic properties of the biaryl system could be harnessed to develop new organic semiconductors. rsc.orggatech.edu

Organic Light-Emitting Diodes (OLEDs): The naphthalene core is known for its fluorescence, suggesting that derivatives could be developed as emissive materials or hosts in OLED devices. nbinno.com

Sensors and Probes: Functionalization of the biaryl structure could lead to chemosensors or fluorescent probes for detecting specific analytes. nbinno.com

A synergistic approach combining experimental work with computational modeling is essential for accelerating research. High-level quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's properties before synthesis is even attempted. researchgate.net This hybrid approach can be used to:

Predict Molecular Properties: Computation can accurately predict geometric parameters, electronic structures (such as HOMO/LUMO energy levels), and spectroscopic signatures (NMR, IR, UV-Vis), guiding experimental characterization. nih.govorientjchem.org

Understand Reactivity: Theoretical studies can elucidate reaction mechanisms and predict the energetics of different synthetic pathways, helping to optimize reaction conditions. researchgate.net

Design Novel Materials: By simulating the properties of polymers and other advanced architectures incorporating the this compound unit, researchers can rationally design new materials with targeted optical and electronic characteristics for specific device applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-Methoxyphenyl)naphthalene, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Ullmann coupling or Friedel-Crafts alkylation, using 2-methoxyphenylboronic acid and bromonaphthalene derivatives. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol. Characterization via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Monitor reaction intermediates using TLC and NMR (¹H/¹³C) to confirm structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ions (e.g., m/z 234 for [M]⁺) and fragmentation patterns, validated against NIST reference data .

- NMR : ¹H NMR (CDCl₃, 400 MHz) resolves methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR confirms substitution patterns .

- UV-Vis : Absorbance maxima (~280 nm) indicate π→π* transitions, useful for photostability studies .

Q. What are the standard protocols for assessing acute toxicity in laboratory models?

- Methodological Answer : Follow OECD Guideline 423, administering doses (10–300 mg/kg) via oral gavage in rodents. Monitor mortality, body weight, and organ toxicity (liver/kidney histopathology). Include negative controls and use ATSDR’s inclusion criteria (Table B-1) to evaluate systemic effects like hepatic/renal outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for methoxy-substituted naphthalenes?

- Methodological Answer :

- Meta-Analysis : Apply ATSDR’s systematic review framework (Steps 4–8) to integrate evidence, assessing study quality via risk of bias tools (e.g., randomization, blinding) .

- Mechanistic Studies : Compare metabolic activation using liver microsomes (human/rodent) to identify species-specific CYP450 isoforms. Quantify reactive metabolites (e.g., epoxides) via LC-MS/MS .

- Dose-Response Modeling : Use benchmark dose (BMD) software to reconcile disparities in NOAEL/LOAEL values across models .

Q. What experimental designs minimize confounding factors in metabolic pathway studies?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled this compound to track metabolic fate in hepatocytes.

- Cross-Species Comparisons : Use primary cells (human/rat) and CRISPR-edited cell lines (e.g., CYP1A2 knockouts) to isolate enzyme contributions .

- Data Extraction : Follow ATSDR’s Table C-2 to standardize metabolite quantification (e.g., urinary glucuronides) and adjust for covariates like age/sex .

Q. How does the methoxy group influence photostability compared to methyl derivatives?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G*) to compare bond dissociation energies (C-O vs. C-CH₃). Validate with experimental UV irradiation (λ = 254 nm) and GC-MS degradation profiling .

- Environmental Fate Studies : Use OECD 316 guidelines to assess hydrolysis (pH 4–9) and soil adsorption (Koc values via batch equilibrium) .

Q. What challenges arise in extrapolating toxicokinetic data from animals to humans?

- Methodological Answer :

- PBPK Modeling : Incorporate physiological parameters (e.g., liver volume, blood flow) from ATSDR’s Toxicological Profile to simulate human exposure. Validate with humanized mouse models .

- Susceptibility Factors : Apply ATSDR’s framework for sensitive populations (e.g., genetic polymorphisms in GST enzymes) to adjust safe exposure thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.